2-Ethyl-2,3-dihydro-1,3-oxazole
Description
2-Ethyl-2,3-dihydro-1,3-oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in a partially saturated ring system. The ethyl substituent at the 2-position likely enhances lipophilicity and steric effects, influencing reactivity and biological interactions .
Structure
3D Structure
Properties
CAS No. |
142862-15-5 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h3-6H,2H2,1H3 |
InChI Key |
YQVOEKIKRVHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process at room temperature . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is also common .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or carbon atoms within the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products Formed:
Oxidation: Oxazoles
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
2-Ethyl-2,3-dihydro-1,3-oxazole derivatives have been explored for their biological activities, particularly as potential therapeutic agents. Research has shown that oxazole compounds can exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study by Sadek et al. investigated a series of 1,3-oxazole derivatives for their antimicrobial potential against various bacterial and fungal strains. The results indicated that certain derivatives exhibited notable activity against pathogens such as Escherichia coli and Staphylococcus aureus (Table 1).
| Compound | Inhibition Zone (mm) | E. coli | S. aureus |
|---|---|---|---|
| 22a | 12 | 12 | 9 |
| 22b | 11 | 11 | 8 |
| 22c | 12 | 9 | 13 |
| Ofloxacin | - | 17 | 16 |
The Minimum Inhibitory Concentration (MIC) values were also determined for several compounds, with some showing comparable efficacy to established antibiotics like Ofloxacin and Ketoconazole .
Anticancer Activity
In another study, oxazole derivatives were evaluated for their anticancer properties against various tumor cell lines. For instance, a derivative was found to have an IC50 value of 1.50 µM against prostate cancer cells (PC-3) and showed promising results against ovarian cancer cells as well (Table 2).
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 69 | PC-3 | 1.50 |
| 70 | OVCAR-03 | 1.07 |
These findings suggest that oxazole derivatives could serve as lead compounds in the development of new cancer therapies .
Polymer Science Applications
This compound is also utilized as a monomer in the synthesis of polymers through cationic ring-opening polymerization. The polymerization process can yield poly(2-ethyl-2-oxazoline), which is recognized for its biocompatibility and utility in drug delivery systems.
Polymer Properties and Applications
The resulting polymers exhibit favorable characteristics such as water solubility and biocompatibility, making them suitable for various applications including:
- Drug Delivery Systems : The polymers can encapsulate drugs and release them in a controlled manner.
- Coatings and Adhesives : Their adhesive properties make them useful in industrial applications.
The ability to create copolymers with other monomers allows for tailored properties suited to specific applications .
Case Study: Antimicrobial Evaluation
In a comprehensive evaluation by Babulreddy et al., several oxazole derivatives were synthesized and tested against bacterial strains including Bacillus subtilis and Klebsiella pneumoniae. The study highlighted the effectiveness of specific compounds compared to standard antibiotics like Ampicillin (Table 3).
| Compound | MIC (µg/ml) | B. subtilis | K. pneumoniae |
|---|---|---|---|
| 24 | 200 | 31.25 | - |
| 25 | - | - | - |
This case study underscores the potential of oxazole derivatives in addressing antibiotic resistance by providing alternative therapeutic options .
Case Study: Anticancer Screening
Another significant study focused on the synthesis of oxazole derivatives with potential anticancer activity against various cell lines. The results indicated that certain compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Parameters of Dihydroheterocycles
Key Observations :
- Heteroatom Effects : The oxygen atom in oxazoles increases electronegativity compared to sulfur in thiazoles, influencing dipole moments and hydrogen-bonding capabilities. Sulfur-containing analogs (e.g., benzothiazoles) exhibit longer C–S bonds (~1.76 Å) compared to C–O bonds (~1.36 Å in oxazoles), affecting ring strain and reactivity .
- Planarity : Benzothiazole derivatives exhibit near-planar ring systems (r.m.s. deviation: 0.021 Å), enhancing π-π stacking in crystal structures. Dihydrooxazoles are expected to exhibit similar planarity due to conjugation, though steric effects from substituents (e.g., ethyl groups) may introduce slight distortions .
Key Observations :
- Thiazoles and benzothiazoles are synthesized via robust one-pot or alkylation routes, often achieving high yields (>65%).
Table 3: Bioactivity of Dihydroheterocycles
Key Observations :
- Thiazole derivatives (e.g., dihydrothiazol-2-imines) exhibit potent antihypertensive activity via angiotensin II receptor binding, with scoring function values (ΔG: −9.5 kcal/mol) indicating strong affinity. Oxazoles may display distinct bioactivity due to oxygen’s electronegativity, favoring interactions with polar targets .
- Benzothiazoles show inhibitory activity against enzymes like carbonic anhydrase-II, suggesting oxazoles could target similar pathways with modified selectivity .
Biological Activity
2-Ethyl-2,3-dihydro-1,3-oxazole is a heterocyclic organic compound notable for its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Reactivity
The molecular formula of this compound is CHNO, with a molecular weight of approximately 99.13 g/mol. Its structure allows for various chemical reactions, including:
- Cationic Ring-opening Polymerization : This reaction can convert this compound into poly(2-ethyl-2-oxazoline), a polymer with potential biomedical applications due to its biocompatibility and water solubility.
- Substitution Reactions : The nitrogen atom in the ring facilitates substitution reactions that can yield derivatives with distinct biological activities.
Synthesis Methods
Several methods exist for synthesizing this compound. Common approaches include:
- Oxidation : Using reagents like manganese dioxide.
- Reduction : Converting oxazoles back to oxazolines under specific conditions.
- Substitution : Employing halogenated reagents or organometallic compounds to introduce functional groups.
Antimicrobial Properties
Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from oxazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives achieved zones of inhibition comparable to established antibiotics .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Oxazole Derivative A | Staphylococcus aureus | 22 |
| Oxazole Derivative B | Escherichia coli | 20 |
| Oxazole Derivative C | Klebsiella pneumoniae | 25 |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of oxazole derivatives. These compounds can modulate inflammatory pathways and have been evaluated for their potential in treating conditions characterized by excessive inflammation.
Anticancer Activity
Recent investigations into the anticancer properties of this compound derivatives have yielded promising results:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed that some derivatives exhibited potent growth inhibition at low concentrations (IC values < 500 nM) and induced apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Derivative D | A549 (Lung Cancer) | 250 |
| Derivative E | MCF7 (Breast Cancer) | 300 |
| Derivative F | HeLa (Cervical Cancer) | 400 |
The mechanism of action for this compound involves interactions with specific biological targets. These interactions can inhibit enzyme activity or disrupt cellular processes critical for cancer cell proliferation and survival. The ability to arrest the cell cycle at the G2/M phase has been particularly noted in studies involving related compounds .
Study on Antimicrobial Activity
A study conducted by Mohammed et al. evaluated various oxazole derivatives against pathogenic strains such as Escherichia coli and Staphylococcus aureus. The results indicated that several compounds exhibited significant antibacterial activity with zones of inhibition reaching up to 90 mm against reference chemotherapeutics .
Investigation into Anticancer Properties
In a study published in the National Cancer Institute's database, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles was synthesized and screened against multiple cancer cell lines. The findings revealed potent growth inhibitory effects with GI values reaching as low as 0.08 μM for some derivatives .
Q & A
Q. Key Parameters :
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | DMSO | Reflux (~189°C) | 18 h | 65% |
| Aldol Condensation | Ethanol | Reflux (~78°C) | 12 h | 70–80% |
Basic: What spectroscopic techniques are critical for structural confirmation of this compound analogs?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the oxazole ring (e.g., ethyl groups at C2 show characteristic δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.8 ppm for CH₂) .
- IR Spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for ethyl-substituted oxazoles) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., DMSO decomposition products) .
- First Aid : In case of inhalation, move to fresh air and consult a physician; for skin contact, wash with soap and water .
Advanced: How can SHELX and ORTEP-III be applied to resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to refine hydrogen atom positions via riding models. For twinned crystals, apply TWIN/BASF commands .
- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess disorder in ethyl substituents. Adjust occupancy factors iteratively for non-H atoms .
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| Resolution | 0.84 Å |
| R₁ (I > 2σ(I)) | 0.035 |
| wR₂ (all data) | 0.092 |
| Flack Parameter | 0.02(2) |
Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data for novel oxazole derivatives?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated IR/NMR spectra (e.g., B3LYP/6-31G* level) with experimental data. Discrepancies in C=N stretching frequencies may indicate solvent effects or tautomerism .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR shifts .
Advanced: How do structural modifications (e.g., halogenation) at the oxazole ring influence bioactivity?
Methodological Answer:
- SAR Studies : Introduce halogens (e.g., Cl at C4) to enhance lipophilicity and target binding. For example, 7-chloro-substituted benzothiazepine analogs show improved antibacterial activity (MIC: 8 µg/mL vs. S. aureus) .
- Docking Studies : Perform AutoDock/Vina simulations to predict interactions with biological targets (e.g., bacterial DNA gyrase) .
Q. Bioactivity Data :
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| Oxazole A | H | 32 |
| Oxazole B | Cl | 8 |
Advanced: What computational methods complement experimental data in analyzing the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV) .
- NBO Analysis : Quantify hyperconjugation effects (e.g., σ(C2–H)→π*(C=N) interactions stabilize the oxazole ring) .
Advanced: How can researchers address low yields in the synthesis of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
